7-(Benzyloxy)-4-chloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-phenylmethoxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-15-13-7-6-12(8-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBUBKUDKGUCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties and Stability of 7-(Benzyloxy)-4-chloroquinazoline

Part 1: Executive Summary & Strategic Utility

7-(Benzyloxy)-4-chloroquinazoline (CAS 288383-86-8) is a high-value heterocyclic intermediate primarily employed in the synthesis of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. Its structural core—the quinazoline ring—serves as the scaffold for blockbuster drugs like Gefitinib and Erlotinib .

The critical utility of this compound lies in the C4-chlorine atom , which acts as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (

This guide provides a comprehensive technical analysis of the compound's properties, degradation mechanisms, and a self-validating protocol for handling and synthesis to ensure experimental success.

Part 2: Physicochemical Profile[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 288383-86-8 |

| Molecular Formula | |

| Molecular Weight | 270.71 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Hydrolyzes in Water |

Structural Features & Reactivity

The molecule possesses two distinct reactive centers:

-

C4-Position (Electrophilic): The chlorine atom is activated by the electron-deficient pyrimidine ring (N1/N3), making it highly susceptible to nucleophilic attack by amines or anilines.

-

C7-Position (Protected): The benzyloxy group serves as a masked phenol. It is stable under basic

conditions but can be cleaved via hydrogenolysis (

Part 3: Stability & Degradation Mechanisms

The primary failure mode when working with 4-chloroquinazolines is hydrolysis . The C4-Cl bond is moisture-sensitive.[1] Upon exposure to atmospheric humidity, it converts to the thermodynamically stable (and unreactive) quinazolin-4(3H)-one.

Degradation Pathway (Graphviz Visualization)

Diagnostic Indicators of Degradation

Researchers must validate purity before committing the material to a reaction.[1] The hydrolysis product is a "dead end" in

| Indicator | 4-Chloro (Active) | 4-Oxo (Degraded) | Causality |

| HPLC Retention | Higher | Lower | Loss of lipophilic Cl; gain of H-bond donor (NH). |

| 1H NMR (H2 Proton) | ~8.9 - 9.1 ppm (Singlet) | ~8.0 - 8.4 ppm (Singlet) | Loss of electronegative Cl reduces deshielding on H2. |

| Melting Point | Lower (Typically <150°C) | Higher (>200°C) | Formation of strong intermolecular H-bond network in the oxo-form. |

Part 4: Reactivity & Synthesis Workflow

The primary application is the synthesis of 4-anilinoquinazolines (kinase inhibitors).

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The choice of base and solvent is critical to prevent competitive hydrolysis.

Experimental Protocol: General Coupling

This protocol is designed to minimize hydrolysis while maximizing yield.

Reagents:

-

Aniline derivative (1.1 equiv)

-

Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN) – Must be anhydrous.

Step-by-Step Methodology:

-

Pre-Check: Dissolve a small amount of the 4-chloro starting material in

. Check 1H NMR. If the H2 singlet is <8.5 ppm, repurify (re-chlorinate with -

Dissolution: Suspend the 4-chloroquinazoline in anhydrous i-PrOH (approx. 10-15 mL per gram).

-

Addition: Add the aniline nucleophile.

-

Note: No external base is required if the product precipitates as the HCl salt (common in i-PrOH). This protects the product from oxidation.

-

-

Reaction: Heat to reflux (approx. 80-85°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (high Rf) should disappear; the product (lower Rf, often fluorescent) will appear.

-

-

Workup:

Part 5: Handling & Storage (The "Dry Chain")

To maintain the integrity of the 4-chloroquinazoline, a "Dry Chain" of custody must be established.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals.

-

Re-purification: If the material has partially hydrolyzed (yellowing, MP increase), do not discard.

-

Recovery Protocol: Reflux the degraded material in neat

(Thionyl Chloride) with a catalytic drop of DMF for 2 hours. Evaporate excess

-

References

-

Synthesis and Reactivity of 4-Chloroquinazolines

-

Hydrolysis and NMR Characterization

- Title: Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds (Supporting Info for NMR of Quinazolinones).

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

-

General Properties and Safety

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 288383-86-8 [sigmaaldrich.com]

- 3. This compound | 288383-86-8 [sigmaaldrich.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and weight of 7-(Benzyloxy)-4-chloroquinazoline

An In-depth Technical Guide to 7-(Benzyloxy)-4-chloroquinazoline

This guide provides a comprehensive technical overview of this compound, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its bicyclic aromatic structure allows for versatile substitution, enabling the fine-tuning of pharmacological properties. Derivatives of quinazoline have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[2][3]

This compound, in particular, serves as a critical building block for a class of potent enzyme inhibitors, most notably those targeting receptor tyrosine kinases (RTKs).[1] The strategic placement of the benzyloxy group at the C-7 position and the reactive chloro group at the C-4 position makes it an ideal precursor for synthesizing complex, high-affinity ligands for drug targets implicated in oncology.[4][5]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and drug design.

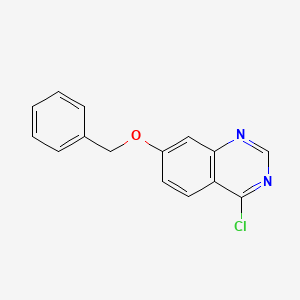

Molecular Structure

The structure consists of a fused pyrimidine and benzene ring system, forming the quinazoline core. A benzyloxy ether is attached at position 7, and a chlorine atom is at position 4. The chlorine atom is the primary site of reactivity for nucleophilic substitution.

Caption: Molecular structure of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁ClN₂O | |

| Molecular Weight | 270.71 g/mol | [4] |

| CAS Number | 288383-86-8 | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | GXBUBKUDKGUCTI-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. While specific pathways can vary, a common and logical approach begins with a substituted anthranilic acid or benzoate derivative. The synthesis of the closely related 7-(benzyloxy)-4-chloro-6-methoxyquinazoline provides a well-documented template for this process.[6][7]

General Synthetic Workflow

The transformation from a simple benzene derivative to the target quinazoline involves a sequence of core organic reactions: protection of a hydroxyl group, nitration, reduction of the nitro group to an amine, cyclization to form the quinazolinone core, and finally, chlorination.

Caption: General synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Step 2: Benzyl Protection: The hydroxyl group on the starting phenolic compound is protected as a benzyl ether. This is crucial because the free hydroxyl group would interfere with subsequent reactions, particularly the nitration and chlorination steps. Benzyl chloride (BnCl) is a common reagent for this purpose.

-

Step 5: Cyclization: The newly formed amino group is cyclized with a one-carbon source like formamide or formic acid under heat. This reaction builds the pyrimidine ring, yielding the stable 7-(benzyloxy)quinazolin-4(3H)-one intermediate.

-

Step 6: Chlorination: This is the key activation step. The hydroxyl group of the quinazolinone tautomer is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert it into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.[8] This transformation is what makes the final product a versatile synthetic intermediate.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug development stems almost entirely from the reactivity of the C-4 chlorine atom.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system makes the C-4 position highly susceptible to nucleophilic attack. The chlorine atom can be readily displaced by a variety of nucleophiles, most commonly primary and secondary amines.[1][9]

This reaction is the cornerstone for creating libraries of 4-anilinoquinazoline derivatives.[5] By varying the aniline or other amine-containing nucleophile, chemists can systematically explore the structure-activity relationship (SAR) to optimize a compound's potency and selectivity for a specific biological target.[4]

Application as a Kinase Inhibitor Intermediate

Many receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are validated targets in cancer therapy.[1] Small molecules that can inhibit these kinases by blocking their ATP binding site are effective anticancer agents.

This compound is a key intermediate in the synthesis of Vandetanib, a drug approved for certain types of thyroid cancer.[3][4][7] Vandetanib functions as a kinase inhibitor, and its synthesis involves the reaction of a derivative of this compound with an appropriate aniline side chain.

Caption: Inhibition of VEGFR signaling by a quinazoline-based drug.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general procedure for the nucleophilic substitution reaction at the C-4 position, a critical step in utilizing this intermediate.

Objective: To synthesize a 4-anilino-7-(benzyloxy)quinazoline derivative via SₙAr reaction.

Materials:

-

This compound (1.0 mmol)

-

Substituted Aniline (1.1 mmol)

-

Isopropanol or n-Butanol (10 mL)

-

Diisopropylethylamine (DIPEA) (optional, 0.2 mmol)

-

Reaction flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plate and chamber

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and the chosen solvent (e.g., isopropanol).

-

Addition of Reagents: Add the substituted aniline (1.1 mmol). If the aniline is used as a hydrochloride salt or if the reaction is sluggish, a non-nucleophilic base like DIPEA can be added to scavenge the HCl generated.[5]

-

Heating: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (usually 2-12 hours), cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-anilinoquinazoline derivative.[8]

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6][7][10]

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory.

-

Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[11][12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Spill & Disposal: In case of a spill, use absorbent material and dispose of it in accordance with local environmental regulations.[13] Prevent the chemical from entering drains.[12][13]

References

-

Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Atlantis Press. Retrieved from [Link]

-

Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines. Retrieved from [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Santos, P. F., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Azev, Y. A., et al. (2010). REACTIONS OF QUINAZOLINE AND ITS 4-OXO- AND 4-CHLORO-SUBSTITUTED DERIVATIVES WITH NUCLEOPHILES. Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

MDPI. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Retrieved from [Link]

-

CABI Digital Library. (2011). Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. Retrieved from [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Retrieved from [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

solubility of 7-(Benzyloxy)-4-chloroquinazoline in organic solvents

An In-depth Technical Guide to the Solubility of 7-(Benzyloxy)-4-chloroquinazoline in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of this compound. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a first-principles approach: assessing the molecule's physicochemical properties, predicting its solubility behavior, and providing a robust experimental framework for its empirical determination.

Introduction to this compound

This compound is a heterocyclic organic compound built upon a quinazoline scaffold. The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved kinase inhibitors.[1][2] The benzyloxy and chloro substituents on this particular molecule make it a valuable and versatile intermediate in the synthesis of more complex drug candidates.[3][4][5]

Understanding the solubility of such an intermediate is a critical, non-negotiable step in the drug development pipeline. It directly impacts reaction kinetics, purification strategies, formulation development, and the design of meaningful in vitro biological assays. This guide serves to bridge the existing data gap by empowering researchers with the foundational knowledge and practical methodologies to characterize this compound's solubility profile.

Part 1: Physicochemical Profile and Theoretical Solubility Assessment

Before undertaking experimental work, a thorough analysis of the compound's known properties provides a logical basis for solvent selection and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₁ClN₂O | [6] |

| Molecular Weight | 270.72 g/mol | [6][7] |

| Physical Form | Solid | [6] |

| CAS Number | 288383-86-8 | [6][7] |

| InChI Key | GXBUBKUDKGUCTI-UHFFFAOYSA-N | [6] |

| Storage Temperature | 2-8°C, Inert Atmosphere | [6] |

Structural Analysis and Predicted Solubility:

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."

-

Hydrophobic Core: The fused quinazoline ring system and the large benzyloxy group create a significant nonpolar, hydrophobic character. This suggests poor solubility in highly polar solvents like water.

-

Polar Functionality: The two nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors. The ether linkage in the benzyloxy group also contributes some polarity.

-

Substituent Effects: The chloro-substituent at the 4-position is electron-withdrawing and adds to the molecule's polarizability.

Theoretical Solubility Ranking (Qualitative):

Based on this structural assessment, we can predict the following general solubility trend:

-

High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are expected to be excellent solvents. Their ability to engage in dipole-dipole interactions without being strong hydrogen bond donors should effectively solvate the molecule. Studies on similar pyrazolo-quinazoline derivatives have shown the highest solubility in DMF and DMSO.[1][8]

-

Good to Moderate Solubility: Chlorinated solvents (e.g., Dichloromethane, Chloroform) and cyclic ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane) should be effective due to their ability to accommodate the large hydrophobic structure.[8]

-

Moderate Solubility: Ketones (e.g., Acetone) and esters (e.g., Ethyl Acetate) are likely to be moderately effective solvents. Purification protocols for related compounds often use mixtures of hexane and ethyl acetate, indicating some degree of solubility in ethyl acetate.[9]

-

Low to Poor Solubility: Protic solvents like alcohols (e.g., Ethanol, Methanol) may have limited success. While they can interact with the nitrogen atoms, the large hydrophobic scaffold will hinder dissolution.

-

Insoluble: Nonpolar aliphatic solvents (e.g., Hexane, Heptane) and water are expected to be very poor solvents.

Part 2: Gold-Standard Experimental Protocol for Equilibrium Solubility Determination

The most reliable method for determining the true thermodynamic equilibrium solubility of a crystalline compound is the Shake-Flask Method .[1] This method ensures that the solvent is fully saturated with the solute at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)[6]

-

Selected analytical grade organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate, Acetonitrile, Ethanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (4 decimal places)

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of solid to 1-2 mL of the chosen solvent.

-

Record the exact volume or mass of the solvent added.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 298.15 K).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For crystalline compounds, this is typically 24 to 72 hours.[10] This extended time is crucial to overcome the kinetic barriers of dissolution from the crystal lattice.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid particles, which would artificially inflate the solubility measurement, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[1][10]

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Be extremely cautious not to disturb the solid pellet at the bottom.

-

For an additional level of certainty, pass the withdrawn sample through a chemically compatible syringe filter into a clean, pre-weighed vial.[10]

-

-

Quantification:

-

The concentration of the dissolved solid in the supernatant can now be determined. Two primary methods are recommended: Gravimetric Analysis and HPLC Analysis.

-

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Part 3: Quantification Methodologies

The choice of quantification method depends on the required accuracy, sensitivity, and available equipment.

Method A: Gravimetric Analysis

This is a straightforward and reliable method for determining solubility when the solute is non-volatile.[8][10]

-

Transfer: Accurately transfer the measured volume of the filtered supernatant (from Part 2, Step 4) to a pre-weighed, clean vial. Record the exact volume transferred.

-

Evaporation: Evaporate the solvent under controlled conditions. This can be done in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the compound, or under a gentle stream of inert gas (e.g., nitrogen).

-

Drying: Dry the solid residue to a constant weight. This ensures all residual solvent has been removed.

-

Weighing: Accurately weigh the vial containing the dried solid residue.

-

Calculation:

-

Mass of residue (g) = (Weight of vial + residue) - (Weight of empty vial)

-

Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

-

Method B: High-Performance Liquid Chromatography (HPLC-UV)

This method is highly sensitive and specific and is preferred when dealing with lower solubilities or when confirming compound identity.

-

Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or Acetonitrile).

-

Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Sample Preparation: Dilute the filtered supernatant (from Part 2, Step 4) with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

Analysis: Analyze the calibration standards and the diluted sample by HPLC-UV. A C18 column is often a good starting point for this type of molecule. The mobile phase could be a gradient of acetonitrile and water.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Decision Diagram for Quantification Method:

Caption: Decision tree for selecting a quantification method.

Part 4: Safety and Handling Precautions

As a chlorinated heterocyclic compound, this compound requires careful handling.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Similar quinazoline derivatives carry comparable warnings.[11][12][13][14]

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side-shields.[12][13][14]

-

Handling: Avoid breathing dust.[11] Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke when using this product.[12][14]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water.[12] If swallowed, call a poison center or doctor immediately.[11][12]

-

Conclusion

While direct, published quantitative solubility data for this compound remains elusive, a systematic and scientifically sound approach can provide researchers with the reliable data they need. By combining a theoretical assessment of the molecule's structure with the robust shake-flask experimental method, an accurate solubility profile can be generated across a range of relevant organic solvents. This foundational data is indispensable for optimizing synthetic routes, enabling effective purification, and designing successful downstream experiments in the pursuit of new therapeutic agents.

References

-

Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available from: [Link]

-

PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Available from: [Link]

-

Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Available from: [Link]

-

S. S, S. V. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available from: [Link]

-

Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

-

Asif, M. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

-

Aly, A. A. (2007). SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES OF EXPECTED POTENTIAL BIORESPONSES. Revue Roumaine de Chimie, 52(11), 1087-1094. Available from: [Link]

-

Turlapati, R., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available from: [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 288383-86-8 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cibtech.org [cibtech.org]

- 9. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

7-(Benzyloxy)-4-chloroquinazoline CAS number and identifiers

Topic: 7-(Benzyloxy)-4-chloroquinazoline: Technical Guide to Synthesis, Properties, and Applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

This compound (CAS: 288383-86-8) is a critical heterocyclic building block in the design of tyrosine kinase inhibitors (TKIs).[1] Structurally, it features a quinazoline core activated at the C4 position by a chlorine atom, making it a potent electrophile for nucleophilic aromatic substitution (

This guide details the compound's physicochemical profile, validated synthetic routes, mechanistic reactivity, and its pivotal role in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitor analogs.[1]

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for this compound. Researchers should verify these parameters upon procurement or synthesis to ensure material integrity.

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Number | 288383-86-8 |

| Molecular Formula | |

| Molecular Weight | 270.72 g/mol |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMF, DMSO; limited solubility in alcohols; insoluble in water.[1] |

| SMILES | ClC1=NC=NC2=CC(OCC3=CC=CC=C3)=CC=C12 |

| InChI Key | GXBUBKUDKGUCTI-UHFFFAOYSA-N |

| Storage | Inert atmosphere, 2–8°C. Moisture sensitive (hydrolyzes to quinazolinone).[1] |

Synthetic Pathway (Upstream Production)

The synthesis of this compound typically follows a convergent route starting from 4-(benzyloxy)-2-nitrobenzoic acid or a related anthranilic acid derivative.[1] The critical step is the "activation" of the stable quinazolin-4(3H)-one intermediate into the reactive chloro-heterocycle.[1]

Validated Synthetic Route

The following workflow describes the conversion from the anthranilic acid precursor to the final chlorinated product.

Figure 1: Step-wise synthesis of this compound from anthranilic acid derivatives.

Mechanistic Insight: The Vilsmeier-Haack Activation

While Thionyl Chloride (

-

Activation: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion). -

Attack: The quinazolinone carbonyl oxygen attacks the Vilsmeier reagent, converting the carbonyl into a leaving group (phosphorodichloridate).

-

Substitution: Chloride ion attacks the C4 position, restoring aromaticity and expelling the leaving group to yield the 4-chloro product.

Experimental Protocol: Chlorination of 7-(Benzyloxy)quinazolin-4(3H)-one

Objective: Convert the stable lactam intermediate to the reactive chloro-pyrimidine core. Scale: 10 mmol (approx. 2.5 g of starting material).

Reagents:

-

7-(Benzyloxy)quinazolin-4(3H)-one (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (10.0 eq) – Solvent & Reagent[1] -

N,N-Diisopropylethylamine (DIPEA) (1.0 eq) or DMF (Catalytic drops)[1]

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (NaOH trap) to neutralize HCl/phosphoric acid byproducts.[1]

-

Addition: Charge the RBF with 7-(benzyloxy)quinazolin-4(3H)-one (2.52 g, 10 mmol). Carefully add

(9.2 mL, 100 mmol) under argon.[1] Add DIPEA (1.7 mL) dropwise (exothermic). -

Reaction: Heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The starting material spot (low -

Workup (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess

. -

Slowly pour the residue into crushed ice/water with vigorous stirring. (Violent hydrolysis of residual

occurs).[1] -

Neutralize the aqueous suspension to pH 8 using saturated

solution.

-

-

Isolation: Extract the aqueous layer with Dichloromethane (

mL). Dry combined organics over -

Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography if necessary.

Self-Validating Check: The product should be a solid.[2] If an oil persists, residual solvent or DMF is likely present.[1]

Downstream Applications: Kinase Inhibitor Synthesis

This compound is a "masked" scaffold. The 4-chloro group is the entry point for the "hinge-binding" motif (usually an aniline), while the 7-benzyloxy group is a placeholder for the "solvent-exposed" tail.[1]

Functionalization Workflow

Figure 2: Strategic utilization of this compound in drug discovery.

Case Study: Gefitinib Analog Synthesis

While Gefitinib (Iressa) utilizes a 6-methoxy-7-benzyloxy core, the this compound allows for the synthesis of 6-desmethoxy analogs to study the role of the 6-position in EGFR binding affinity.[1]

-

Coupling: React this compound with 3-chloro-4-fluoroaniline in isopropanol (reflux). The product precipitates as the HCl salt.

-

Deprotection: Treat with TFA (Trifluoroacetic acid) at reflux or

to remove the benzyl group, revealing the 7-OH. -

Tail Attachment: Alkylate the 7-OH with 3-(4-morpholinyl)propyl chloride to mimic the solubility profile of clinical EGFR inhibitors.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

Critical Precautions:

-

Moisture Sensitivity: The C4-Cl bond is labile to hydrolysis. Exposure to atmospheric moisture over time will revert the compound to the quinazolinone (white solid -> white solid, difficult to detect visually).[1] Always store under Argon/Nitrogen.

-

Reactivity: Violent reaction with strong nucleophiles. When quenching reactions involving this compound, assume residual acid chlorides are present.[1]

References

-

Sigma-Aldrich. this compound Product Sheet.

-

Ambeed. Safety Data Sheet: this compound.

-

Maskrey, T. S., et al. (2019).[1] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476.[1] (Describes the chemistry of analogous 4-chloro-quinazolines).

-

Ballard, P., et al. (2006).[1] "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the SnAr utility of 4-chloroquinazolines).

-

PubChem. Compound Summary for CAS 288383-86-8.

Sources

The Architect's Molecule: 7-(Benzyloxy)-4-chloroquinazoline as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Within this versatile class of compounds, 7-(Benzyloxy)-4-chloroquinazoline and its analogs have emerged as exceptionally valuable building blocks, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of this key intermediate, elucidating its synthesis, chemical reactivity, and pivotal role in the construction of potent kinase inhibitors. By examining its application in the synthesis of landmark drugs and exploring the nuanced structure-activity relationships of its derivatives, this document serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development.

The Quinazoline Scaffold: A Privileged Core in Drug Design

Heterocyclic compounds form the bedrock of many therapeutic agents, and among them, the quinazoline moiety is preeminent.[1][3] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional framework for orienting functional groups to achieve specific and high-affinity interactions within protein binding sites. This structural feature has led to the development of quinazoline-based drugs with a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][4]

The true power of the quinazoline core in modern drug discovery, particularly in oncology, was unlocked with the strategic incorporation of a chlorine atom at the 4-position. This simple halogenation transforms the scaffold into a highly versatile chemical intermediate, primed for elaboration. The 7-(Benzyloxy) substitution further enhances its utility, providing a protected hydroxyl group that can be unmasked in later synthetic steps to introduce additional diversity and modulate pharmacokinetic properties. Consequently, this compound is not merely a reagent but a strategic linchpin in the synthesis of complex, targeted therapeutics.[5]

Synthesis and Core Reactivity

The utility of any building block is fundamentally tied to its accessibility and predictable reactivity. This compound excels in both regards.

A General Synthetic Pathway

While multiple specific routes exist, a common and reliable strategy for synthesizing substituted 4-chloroquinazolines involves a multi-step sequence starting from readily available benzoic acid derivatives. The process typically involves nitration, reduction of the nitro group to an amine, cyclization to form the quinazolin-4(3H)-one core, and subsequent chlorination.[1][6][7]

The benzyloxy group at the 7-position is typically introduced early in the synthesis via Williamson ether synthesis on a corresponding phenol precursor. The final and crucial step is the conversion of the 4-oxo group of the quinazolinone to the 4-chloro substituent, most commonly achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]

Caption: Generalized workflow for the synthesis of the 4-chloroquinazoline core.

The Key to Versatility: Nucleophilic Aromatic Substitution (SNAr)

The defining chemical characteristic of this compound is the pronounced electrophilicity of the C-4 carbon. The electron-withdrawing effect of the fused aromatic system and the quinazoline nitrogen atoms makes the chlorine atom an excellent leaving group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[5]

This reactivity is the cornerstone of its application in medicinal chemistry. It allows for the straightforward and efficient introduction of a wide variety of nucleophiles—most notably substituted anilines—at the 4-position. This reaction forms the basis for creating vast libraries of 4-anilinoquinazoline derivatives, the dominant class of quinazoline-based kinase inhibitors.[2][5]

Caption: Core SNAr reaction enabling functionalization at the C-4 position.

A Scaffold for Precision Oncology: The Rise of Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of many cancers.[2] The quinazoline scaffold has proven to be an exceptionally effective framework for designing inhibitors that target the ATP-binding site of these kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[10]

The 4-Anilinoquinazoline Pharmacophore

First-generation EGFR inhibitors like Gefitinib and Erlotinib established the 4-anilinoquinazoline as the canonical pharmacophore for EGFR inhibition.[10][11][12] The binding mode relies on a critical hydrogen bond interaction between the N1 nitrogen of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. The substituted aniline moiety projects into a hydrophobic pocket, where its substituents can be modified to fine-tune potency and selectivity.[10]

Caption: Key interactions of the 4-anilinoquinazoline scaffold in the EGFR ATP-binding site.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated the key structural requirements for potent EGFR inhibition by 4-anilinoquinazoline derivatives.[2][13] The 7-(Benzyloxy) group in our parent molecule is often a precursor to a 7-hydroxy group, which is then alkylated to introduce solubilizing groups or vectors for additional interactions.

| Position | Substituent Type | Impact on Activity | Example Drugs |

| C4 | Small, substituted anilines (e.g., 3-chloro-4-fluoroaniline) | Essential for binding. Substituents tune selectivity and potency. | Gefitinib, Lapatinib[1][14] |

| C6, C7 | Small, polar alkoxy groups (e.g., -OCH₃, -OCH₂CH₂OCH₃) | Significantly increases potency. Improves solubility and pharmacokinetic properties. | Gefitinib, Erlotinib[2][15] |

| C6, C7 | Bulky or complex side chains | Can be used to target resistance mutations or introduce covalent warheads. | Afatinib, Dacomitinib[1] |

Table 1: Summary of Structure-Activity Relationships for Quinazoline-based EGFR Inhibitors.

These SAR trends highlight the modularity of the scaffold. Starting from a common 4-chloroquinazoline intermediate, chemists can systematically vary the aniline substituent and the groups at the 6 and 7-positions to optimize for potency, selectivity, and drug-like properties.

Beyond EGFR: Multi-Targeted and Dual Inhibitors

The versatility of the 4-chloroquinazoline scaffold extends beyond EGFR-specific inhibitors. By modifying the substitution patterns, developers have created potent inhibitors targeting other kinases or multiple kinases simultaneously.

-

Lapatinib: A dual inhibitor of both EGFR and HER2, Lapatinib features a larger 6-substituent and a distinct 4-anilino moiety (3-chloro-4-(3-fluorobenzyloxy)aniline), demonstrating how the scaffold can be adapted to fit different kinase active sites.[1][7][16]

-

Vandetanib: This drug is a multi-targeted inhibitor, acting on VEGFR, EGFR, and RET tyrosine kinases. Its synthesis also relies on a 7-(benzyloxy)-4-chloro-6-methoxyquinazoline intermediate, showcasing the platform's adaptability for creating drugs that combat cancer through multiple signaling pathways.[1][5][9]

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

The following protocol provides a representative, self-validating methodology for the key SNAr reaction, which is central to the utility of this compound and its analogs.

Objective: To synthesize a 4-(substituted anilino)-7-(benzyloxy)quinazoline via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Solvent: Isopropanol (IPA) or n-Butanol

-

Base (optional, for HCl scavenging): Diisopropylethylamine (DIPEA) (1.2 eq)

-

Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar. Purge the flask with an inert gas (N₂ or Ar).

-

Reagent Addition: To the flask, add this compound (1.0 eq) and the chosen solvent (e.g., Isopropanol, ~10 mL per gram of starting material).

-

Initiate Stirring: Begin stirring the suspension to ensure adequate mixing.

-

Addition of Nucleophile: Add the substituted aniline (1.1 eq) to the reaction mixture. If using an optional base like DIPEA, it can be added at this stage.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature. A solid product often precipitates upon cooling.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold solvent (e.g., IPA) and then with a non-polar solvent like hexane or diethyl ether to remove impurities.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Future Perspectives

The challenge of acquired resistance to kinase inhibitors, often through mutations in the kinase domain like T790M or C797S in EGFR, necessitates the development of next-generation drugs.[17][18] The quinazoline scaffold remains central to these efforts. Researchers are using intermediates like this compound to build covalent inhibitors that form an irreversible bond with the target kinase and allosteric inhibitors that bind to sites other than the ATP pocket.[17][18] The fundamental reactivity and proven clinical success of this scaffold ensure its continued relevance in the ongoing search for more durable and effective cancer therapies.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a master key that has unlocked a generation of targeted therapies. Its straightforward synthesis and, most critically, the predictable and efficient reactivity of its C-4 chloro group, have established it as an indispensable tool for medicinal chemists. From foundational first-generation EGFR inhibitors to complex multi-targeted agents, this scaffold provides the architectural basis for constructing molecules with precisely tuned biological activity. As drug discovery moves towards overcoming therapeutic resistance and targeting disease with ever-greater precision, the logical and versatile chemistry of this compound will ensure it remains a cornerstone of innovation.

References

- Title: 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 - ChemicalBook Source: ChemicalBook URL

- Title: Synthesis of 7-(benzyloxy)

- Title: (PDF) Synthesis of 7-(benzyloxy)

- Title: 7-(Benzyloxy)

- Title: lapatinib | New Drug Approvals Source: New Drug Approvals URL

- Title: Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Patents Source: Patents URL

- Title: A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc Source: Arkivoc URL

- Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)

- Title: The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery - Benchchem Source: Benchchem URL

- Title: ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)

- Title: 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)

- Title: Synthesis of 7-(benzyloxy)

- Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: PubMed URL

- Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: National Institutes of Health URL

- Title: EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide | AiFChem Source: AiFChem URL

- Title: Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: SpringerLink URL

- Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI Source: MDPI URL

- Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI Source: MDPI URL

- Title: Structures of erlotinib, gefitinib, reported compounds A–D, and designed quinazoline derivatives E–H as antitumour agents.

- Title: Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers Source: Frontiers URL

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9 [chemicalbook.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide | AiFChem - AiFChem [aifchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | MDPI [mdpi.com]

- 15. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Quinazoline Scaffold: A Historical and Mechanistic Journey in Kinase Inhibitor Development

An In-Depth Technical Guide:

For researchers and scientists navigating the complex landscape of drug discovery, certain molecular frameworks emerge as "privileged structures"—scaffolds that consistently demonstrate high affinity for diverse biological targets. The quinazoline nucleus, a simple fusion of a benzene and a pyrimidine ring, stands as a testament to this concept, particularly in the realm of protein kinase inhibition.[1][2] This guide provides a deep dive into the history, mechanism, and evolution of quinazoline derivatives, charting their path from initial discovery to their current status as a cornerstone of targeted cancer therapy.

The Genesis: Targeting the Epidermal Growth Factor Receptor (EGFR)

The story of quinazoline kinase inhibitors is inextricably linked with the targeting of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase pivotal for cell growth and proliferation.[3][4] In many cancers, the aberrant activation of EGFR, through mutation or overexpression, leads to uncontrolled cell division and survival.[4][5] This made EGFR a prime target for therapeutic intervention.

Early efforts in the 1990s led to the identification of the 4-anilinoquinazoline scaffold as a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase. This discovery culminated in the development of the first generation of EGFR inhibitors, heralding a new era of targeted cancer treatment.

Gefitinib (Iressa®) and Erlotinib (Tarceva®): The Trailblazers

Gefitinib (Iressa®) was a pioneering agent in this class.[6][7] First launched in Japan in 2002, it was the first selective EGFR tyrosine kinase inhibitor to reach the market.[6][8] Its development was a landmark, demonstrating that a small molecule could effectively target a specific signaling pathway driving tumor growth.[8] Gefitinib received accelerated FDA approval in 2003 for non-small cell lung cancer (NSCLC).[6][9]

Closely following was Erlotinib (Tarceva®), approved by the FDA in 2004.[5] Like gefitinib, erlotinib functions as a potent and reversible inhibitor of the EGFR tyrosine kinase.[10][11] The clinical success of these first-generation inhibitors was most profound in NSCLC patients whose tumors harbored specific activating mutations in the EGFR kinase domain.[12][13][14] This discovery was a pivotal moment for personalized medicine, establishing the critical need for companion diagnostics to identify patient populations most likely to respond.[9]

| Drug Name | Brand Name | Primary Target(s) | Initial FDA Approval (NSCLC) |

| Gefitinib | Iressa® | EGFR | 2003[6][9] |

| Erlotinib | Tarceva® | EGFR | 2004[5] |

| Lapatinib | Tykerb® | EGFR & HER2 | 2007 (Breast Cancer) |

| Vandetanib | Caprelsa® | VEGFR, EGFR, RET | 2011 (Thyroid Cancer) |

Table 1: Key FDA-Approved Kinase Inhibitors Featuring the Quinazoline Scaffold. This table summarizes the pioneering drugs that established the quinazoline core as a premier scaffold for kinase inhibition.

Decoding the Molecular Interaction: Mechanism and Structure-Activity Relationship (SAR)

The efficacy of the 4-anilinoquinazoline scaffold lies in its elegant mimicry of the adenine moiety of ATP, allowing it to bind competitively to the ATP-binding site in the kinase domain of EGFR.[5][11] This binding prevents ATP from accessing the site, thereby inhibiting the autophosphorylation of the receptor and blocking the entire downstream signaling cascade.[5][10][11]

The Binding Hypothesis

The core interaction is anchored by a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase. The 4-anilino side chain extends into a hydrophobic pocket, with substitutions on this ring dictating potency and selectivity.

Structure-Activity Relationship (SAR)

Decades of research have elucidated a clear SAR for this class of inhibitors. The choice to focus on specific substitutions was driven by the need to optimize potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.

-

Quinazoline Core : This is the essential anchor, providing the key hydrogen bond interaction with the kinase hinge region.[15]

-

C4-Anilino Group : This group is crucial for potency. Substitutions with small, electron-withdrawing groups (e.g., chloro, fluoro) at the 3' and 4' positions of the aniline ring, as seen in gefitinib and erlotinib, enhance binding affinity.[16]

-

C6 and C7 Positions : These positions are solvent-exposed and provide a critical handle for modulating solubility and pharmacokinetic properties. The introduction of small, polar, basic side chains, such as the morpholino-propoxy group in gefitinib, significantly improves aqueous solubility and oral bioavailability.[16]

Caption: Core structure-activity relationships of 4-anilinoquinazoline inhibitors.

Broadening the Horizon: Dual and Multi-Targeted Inhibition

While the first-generation drugs were highly selective for EGFR, the field recognized that cancer cell signaling is a complex network. This led to the logical development of inhibitors that could target multiple nodes simultaneously.

Lapatinib (Tykerb®) , a quinazoline derivative, was a key advancement in this area. It was designed as a dual inhibitor of both EGFR and another member of the ErbB family, HER2 (Human Epidermal Growth Factor Receptor 2).[17][18][19] The rationale was compelling: since both receptors can drive tumor growth and can signal through shared pathways, inhibiting both could lead to a more profound and durable response.[17][20] This approach also held promise for overcoming certain resistance mechanisms.[18]

This multi-targeting strategy was further exemplified by drugs like Vandetanib , which inhibits not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of angiogenesis.[3]

Caption: EGFR signaling and the site of action for quinazoline inhibitors.

The Inevitable Challenge: Acquired Resistance and Next-Generation Solutions

Despite the initial success of gefitinib and erlotinib, most patients eventually developed resistance. The primary mechanism was discovered to be a secondary mutation in the EGFR gene itself, most commonly the T790M mutation.[21] This "gatekeeper" mutation is located near the ATP-binding pocket and sterically hinders the binding of the first-generation inhibitors while increasing the enzyme's affinity for ATP, rendering the drugs less competitive.[13]

This challenge spurred the development of new generations of inhibitors:

-

Second-Generation (Irreversible Inhibitors): Drugs like afatinib and dacomitinib were designed to form a covalent, irreversible bond with a cysteine residue (Cys797) in the ATP-binding site. This strategy aimed to overcome the increased ATP affinity caused by the T790M mutation. However, these drugs also potently inhibited wild-type EGFR, leading to significant toxicities like rash and diarrhea.[13]

-

Third-Generation (Mutant-Selective Inhibitors): The quest for a T790M-selective inhibitor that spared wild-type EGFR led to a shift away from the quinazoline core to a pyrimidine scaffold, culminating in the development of Osimertinib.[13][15] This drug was designed to be a covalent inhibitor that selectively targets both the initial activating mutations and the T790M resistance mutation, with much lower activity against wild-type EGFR, thereby offering a much wider therapeutic window.[13]

The evolution from the quinazoline-based first-generation to the pyrimidine-based third-generation inhibitors is a classic example of iterative, structure-based drug design in response to clinical challenges.

Core Methodologies in Quinazoline Inhibitor Development

The discovery and optimization of quinazoline inhibitors rely on a validated workflow of synthetic chemistry and biological assays. The causality behind these choices is to efficiently identify potent and selective compounds with favorable drug-like properties.

Experimental Protocol 1: Synthesis of a 4-Anilinoquinazoline Scaffold

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating the C-C bond between the quinazoline core and various aryl groups, enabling the rapid synthesis of a library of analogs for SAR studies.

-

Preparation of Precursors: Begin with a suitable halo-quinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline) and the desired arylboronic acid.

-

Reaction Setup: In a round-bottom flask, combine the halo-quinazoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2.5 equivalents).

-

Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (e.g., Argon) to prevent oxidation of the catalyst.

-

Solvent and Catalyst: Add a suitable solvent (e.g., a mixture of dioxane and water) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica gel to yield the desired quinazoline derivative.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

The purpose of this assay is to determine the direct inhibitory effect of a compound on the target enzyme's activity, typically measured as a half-maximal inhibitory concentration (IC₅₀).

-

Assay Principle: An enzyme-linked immunosorbent assay (ELISA) format is commonly used. A substrate peptide is pre-coated onto a microplate. The kinase reaction is initiated in the presence of ATP and varying concentrations of the inhibitor. The extent of substrate phosphorylation is then detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a detectable signal.

-

Plate Preparation: Coat a 96-well microplate with a synthetic poly(Glu, Tyr) peptide substrate and block non-specific binding sites.

-

Compound Dilution: Prepare a serial dilution of the test quinazoline compound (e.g., from 100 µM to 1 pM) in the assay buffer.

-

Kinase Reaction: Add recombinant human EGFR enzyme to each well, followed by the diluted test compounds. Initiate the phosphorylation reaction by adding a solution of ATP. Incubate for a set time (e.g., 30 minutes) at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate.

-

Signal Generation: After another wash step, add an HRP substrate (e.g., TMB). The HRP will catalyze a color change. Stop the reaction with an acid solution.

-

Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

| Compound | EGFR Kinase IC₅₀ (nM) | A431 Cell GI₅₀ (nM) |

| Gefitinib | ~2-37 | ~100-300 |

| Erlotinib | ~2-5 | ~100-700 |

Table 2: Representative Biological Activity of First-Generation Quinazoline Inhibitors. Data compiled from various public sources shows potent enzymatic inhibition and cellular activity. The choice of the A431 cell line is strategic, as it overexpresses wild-type EGFR, making it a sensitive model for these inhibitors.

Caption: A logical workflow for the development of quinazoline kinase inhibitors.

Conclusion and Future Perspectives

The history of quinazoline derivatives as kinase inhibitors is a powerful narrative of rational drug design. From the initial breakthroughs of gefitinib and erlotinib to the development of multi-targeted agents, this "privileged scaffold" has been central to the targeted therapy revolution.[2] The story also highlights the dynamic interplay between drug discovery and clinical reality, where the emergence of resistance necessitates constant innovation.

While newer generations of inhibitors have, in some cases, moved to different heterocyclic cores to address specific resistance mutations, the foundational lessons learned from the quinazoline scaffold remain invaluable. Future research will likely focus on developing quinazoline derivatives as multi-target inhibitors, agents that can overcome new resistance mechanisms, and compounds with improved safety profiles.[2] The quinazoline nucleus, far from being a relic of the past, continues to be a fertile ground for the discovery of next-generation therapeutics.[22][23]

References

-

Tarceva, INN-erlotinib - European Medicines Agency. [Link]

-

What is Erlotinib Hydrochloride used for?. [Link]

-

(erlotinib) Tablets - accessdata.fda.gov. [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. [Link]

-

Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

-

Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh - Semantic Scholar. [Link]

-

Synthesis of series of quinazoline analogues as protein kinase inhibitors. - ResearchGate. [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. [Link]

-

[Development of novel molecular targeted drug, "Iressa", for the treatment of malignant diseases--its basic and clinical studies] - PubMed. [Link]

-

How does erlotinib work (mechanism of action)? - Drugs.com. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. [Link]

-

Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. [Link]

-

erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC. [Link]

-

Biological Mechanisms of Anti-tumor Action of Quinazoline... | Download Scientific Diagram - ResearchGate. [Link]

-

Gefitinib - Wikipedia. [Link]

-

Tykerb (Lapatinib): A Breakthrough Treatment for HER2-Positive Breast Cancer - QuickRx. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. [Link]

-

Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: a review. [Link]

-

Tykerb - Dual Tyrosine Kinase Inhibitor - Clinical Trials Arena. [Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]

-

Medicinal and biological significance of quinazoline: a highly important scaffold for drug discovery: a review. - CABI Digital Library. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors - RSC Publishing. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. [Link]

-

The Dual EGFR/HER2 Inhibitor Lapatinib Synergistically Enhances the Antitumor Activity of the Histone Deacetylase Inhibitor Panobinostat in Colorectal Cancer Models - AACR Journals. [Link]

-

Lapatinib, a TKI Dual Inhibitor of Her1 and Her2 Receptors: Review of the Literature - SCIRP. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC. [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

-

With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer. [Link]

-

Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One - Research journals. [Link]

-

Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR. [Link]

-

Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents - Semantic Scholar. [Link]

-

(PDF) Quinazolines As Anti-cancer Agents - ResearchGate. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. [Link]

-

Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What is Erlotinib Hydrochloride used for? [synapse.patsnap.com]

- 6. Gefitinib - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. [Development of novel molecular targeted drug, "Iressa", for the treatment of malignant diseases--its basic and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gefitinib Approved for Some Lung Cancer Patients - NCI [cancer.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. drugs.com [drugs.com]

- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR [nfcr.org]

- 15. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]

- 18. Tykerb - Dual Tyrosine Kinase Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. scirp.org [scirp.org]

- 21. japsonline.com [japsonline.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

Differentiating 6-Benzyloxy and 7-Benzyloxy Quinazoline Isomers: A Technical Guide for Researchers

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Positional isomerism within this scaffold can profoundly influence the physicochemical properties and biological efficacy of the resulting compounds. This in-depth technical guide focuses on the critical differences between two key positional isomers: 6-benzyloxy and 7-benzyloxy quinazoline. We will explore the nuances of their synthesis, the distinguishing features in their spectroscopic signatures, and the implications of the benzyloxy group's position on their potential as therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet significant distinctions between these two important classes of molecules.

Introduction: The Significance of the Quinazoline Core and Positional Isomerism

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery.[4] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among others.[5][6] The versatility of the quinazoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological activity.

Among the numerous possible substitutions, the introduction of a benzyloxy group is a common strategy to enhance lipophilicity and modulate receptor interactions. However, the seemingly minor change of shifting the benzyloxy group from the 6- to the 7-position can lead to substantial differences in the molecule's behavior. Understanding these differences is paramount for rational drug design and the development of selective and potent therapeutic agents. This guide will provide a comprehensive analysis of the synthesis, characterization, and potential biological implications of 6-benzyloxy and 7-benzyloxy quinazoline isomers.

Regioselective Synthesis: Navigating the Path to 6- and 7-Benzyloxy Quinazolines

A common strategy involves the construction of the quinazoline core from appropriately substituted anthranilic acid derivatives or their corresponding amides. The position of the hydroxyl group on the starting benzene ring will ultimately determine the location of the benzyloxy group on the final quinazoline product.

General Synthetic Approach

The synthesis of both 6- and 7-benzyloxy-4-quinazolinone, common precursors to other functionalized quinazolines, typically follows a multi-step sequence:

-

Benzylation of a Hydroxy-substituted Anthranilic Acid Derivative: The synthesis commences with the protection of a hydroxyl group on a substituted anthranilic acid or a related precursor as a benzyl ether. This is a crucial step that dictates the final isomeric product.

-

Cyclization to Form the Quinazolinone Core: The resulting benzyloxy-substituted intermediate is then cyclized to form the quinazolinone ring system. This can be achieved through various methods, including reaction with formamide or other cyclizing agents.[9]

The following diagram illustrates the conceptual synthetic pathways to 6- and 7-benzyloxy-4-quinazolinone.

Figure 1: Conceptual synthetic pathways to 6- and 7-benzyloxy-4-quinazolinone.

Exemplar Protocol: Synthesis of 7-Benzyloxy-4-chloro-6-methoxyquinazoline

A detailed synthetic protocol for a 7-benzyloxy substituted quinazoline has been reported, starting from methyl 4-hydroxy-3-methoxybenzoate.[1][5][10] This multi-step synthesis highlights the key transformations required to introduce the benzyloxy group at the 7-position.

Step-by-Step Methodology:

-

Substitution: Methyl 4-hydroxy-3-methoxybenzoate is reacted with benzyl bromide in the presence of a base to yield methyl 4-(benzyloxy)-3-methoxybenzoate.

-

Nitration: The benzyloxy-protected intermediate undergoes nitration to introduce a nitro group at the 2-position of the benzene ring.

-

Reduction: The nitro group is then reduced to an amino group.

-

Cyclization: The resulting 2-amino-4-(benzyloxy)-5-methoxybenzoate is cyclized to form 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

-